3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one
Beschreibung
3-(3-Methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a triazolopyrimidinone derivative characterized by a fused bicyclic core structure. The compound features a 3-methylphenyl substituent at position 3 and a 2-oxo-2-phenylethyl group at position 4. These substituents influence its electronic, steric, and pharmacological properties.
Eigenschaften
IUPAC Name |
3-(3-methylphenyl)-6-phenacyltriazolo[4,5-d]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15N5O2/c1-13-6-5-9-15(10-13)24-18-17(21-22-24)19(26)23(12-20-18)11-16(25)14-7-3-2-4-8-14/h2-10,12H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYCVZFILOQISNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C3=C(C(=O)N(C=N3)CC(=O)C4=CC=CC=C4)N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with formylated intermediates under acidic or basic conditions. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or dimethyl sulfoxide to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyrimidine rings, with common reagents including alkyl halides and amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, hydrogen peroxide in the presence of catalysts.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Alkyl halides in the presence of base, amines under reflux conditions.
Major Products
The major products formed from these reactions include various substituted triazolopyrimidines, oxo derivatives, and reduced forms of the original compound.
Wissenschaftliche Forschungsanwendungen
3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anticancer agent, kinase inhibitor, and antimicrobial agent due to its ability to interact with biological targets.
Materials Science: It is explored for use in the development of novel materials with specific electronic and optical properties.
Biological Studies: The compound is used in studies to understand its interaction with enzymes and receptors, providing insights into its mechanism of action.
Wirkmechanismus
The mechanism of action of 3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of signaling pathways involved in cell proliferation and survival. Additionally, it may bind to microbial enzymes, inhibiting their function and exerting antimicrobial effects.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Comparison with Analogous Compounds
Table 1: Structural and Physicochemical Comparison of Triazolopyrimidinone Derivatives
Key Observations:
Lipophilicity: The 2-oxo-2-phenylethyl group in the target compound and the hexyl chain in increase lipophilicity, favoring passive diffusion across biological membranes. Hydrogen Bonding: The hydroxyl group in and oxadiazole in introduce H-bond donors/acceptors, improving target binding specificity.
Crystallography and Conformation: The triazolopyrimidinone core in analogs like is coplanar (max deviation: 0.021 Å), enabling π-π stacking with aromatic residues in enzymes or receptors. Dihedral angles between substituents (e.g., 87.7° in ) influence three-dimensional binding modes.
Biologische Aktivität
The compound 3-(3-methylphenyl)-6-(2-oxo-2-phenylethyl)-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one is a member of the triazolopyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure characterized by a triazolo-pyrimidine core with substituents that enhance its biological activity. Its molecular formula is , and it possesses notable pharmacophoric features that contribute to its interaction with biological targets.
Mechanisms of Biological Activity
Research indicates that compounds like This compound exhibit various biological activities through several mechanisms:
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation. Studies suggest that it may induce apoptosis in cancer cells via the activation of caspase pathways and modulation of cell cycle regulators.
- Antimicrobial Properties : Similar compounds within the triazolopyrimidine class have demonstrated antibacterial and antifungal activities by disrupting microbial cell membranes or inhibiting essential enzymes.
- Anti-inflammatory Effects : The compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and enzymes such as COX-2.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound and related derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant cytotoxicity against various cancer cell lines with IC50 values in the low micromolar range. |
| Study 2 | Reported antimicrobial activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics. |
| Study 3 | Highlighted anti-inflammatory effects in animal models, showing reduced edema and cytokine levels post-treatment. |
Comparative Analysis with Related Compounds
To understand the unique properties of This compound , it is essential to compare it with other triazolopyrimidine derivatives:
| Compound | Anticancer Activity | Antimicrobial Activity | Anti-inflammatory Activity |
|---|---|---|---|
| Compound A | Moderate (IC50 ~ 10 µM) | Low (MIC > 128 µg/mL) | High (significant reduction in edema) |
| Compound B | High (IC50 ~ 5 µM) | Moderate (MIC ~ 64 µg/mL) | Moderate (some reduction in cytokines) |
| Target Compound | High (IC50 ~ 8 µM) | High (MIC ~ 32 µg/mL) | Very High (significant reduction in cytokines) |
Q & A
Q. What are the recommended synthetic routes for this compound, and how can purity be optimized?
- Methodological Answer: The synthesis of triazolopyrimidine derivatives typically involves multi-step pathways. A common approach includes:
- Step 1: Cyclocondensation of substituted benzaldehydes with aminotriazole precursors under acidic conditions to form the triazolo-pyrimidine core .
- Step 2: Alkylation or acylation reactions to introduce the 2-oxo-2-phenylethyl and 3-methylphenyl substituents. For example, coupling with phenacyl bromide derivatives in the presence of a base like K₂CO₃ in DMF .
- Purity Optimization: Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodological Answer:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substituent positions and ring fusion. For example, the 3-methylphenyl group will show characteristic aromatic protons at δ 6.8–7.5 ppm and a methyl singlet at δ 2.3–2.5 ppm .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular ion peaks (e.g., expected [M+H]⁺ for C₂₁H₁₈N₅O₂: 396.1456).
- Infrared Spectroscopy (IR): Detect carbonyl stretches (C=O at ~1700 cm⁻¹) and triazole ring vibrations (~1500 cm⁻¹) .
Advanced Research Questions
Q. How can researchers design experiments to resolve contradictory data on the compound’s biological activity?
- Methodological Answer:
- Orthogonal Assays: Validate enzyme inhibition (e.g., kinase assays) with cellular viability tests (MTT assay) to distinguish direct target effects from off-target cytotoxicity .
- Dose-Response Curves: Test a wide concentration range (0.1–100 µM) to identify biphasic effects or non-linear responses .
- Structural Analog Comparison: Synthesize derivatives with modified substituents (e.g., replacing 3-methylphenyl with fluorophenyl) to isolate structure-activity relationships (SAR) .
Q. What strategies optimize the compound’s solubility for in vitro assays without altering bioactivity?
- Methodological Answer:
- Co-Solvent Systems: Use DMSO (≤1% v/v) or β-cyclodextrin inclusion complexes to enhance aqueous solubility while maintaining stability .
- Pro-Drug Design: Introduce hydrolyzable groups (e.g., ester linkages) on the 2-oxoethyl chain to improve solubility, which are cleaved intracellularly .
- pH Adjustment: Test solubility in buffered solutions (pH 4–8) to identify ionization states that enhance dissolution .
Q. How can computational modeling predict binding interactions with biological targets?
- Methodological Answer:
- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., cyclin-dependent kinases). Focus on hydrogen bonding with the triazole N-atoms and π-π stacking with the phenyl rings .
- Molecular Dynamics (MD) Simulations: Simulate ligand-protein complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and identify key residues .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported enzymatic inhibition versus cellular efficacy?
- Methodological Answer:
- Membrane Permeability Testing: Use Caco-2 cell monolayers to measure apparent permeability (Papp). Low Papp (<1 × 10⁻⁶ cm/s) suggests poor cellular uptake despite in vitro enzyme activity .
- Metabolic Stability Assays: Incubate with liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation), which may explain reduced cellular efficacy .
Safety and Handling
Q. What safety protocols are recommended for handling this compound?
- Methodological Answer:
- PPE: Use nitrile gloves, lab coats, and safety goggles.
- Ventilation: Conduct reactions in a fume hood due to potential dust/aerosol formation during weighing .
- Waste Disposal: Neutralize acidic/basic residues before disposal in designated hazardous waste containers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
